molecular formula C18H22N4O6 B11428120 dimethyl 1-{1-[(2-methoxy-5-methylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{1-[(2-methoxy-5-methylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11428120
M. Wt: 390.4 g/mol
InChI Key: QZTGYUUHJUYHNU-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a triazole ring substituted with dimethyl and carbamoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole ring, followed by the introduction of the dimethyl and carbamoyl groups through various substitution reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar structural features but lacking the dimethyl and carbamoyl groups.

    4,5-Dimethyl-1H-1,2,3-triazole: A closely related compound with a similar triazole ring but different substituents.

    Carbamoyl-substituted triazoles: Compounds with similar carbamoyl groups but varying triazole ring substitutions.

Uniqueness

4,5-DIMETHYL 1-{1-[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

dimethyl 1-[1-(2-methoxy-5-methylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C18H22N4O6/c1-6-12(16(23)19-11-9-10(2)7-8-13(11)26-3)22-15(18(25)28-5)14(20-21-22)17(24)27-4/h7-9,12H,6H2,1-5H3,(H,19,23)

InChI Key

QZTGYUUHJUYHNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)C)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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